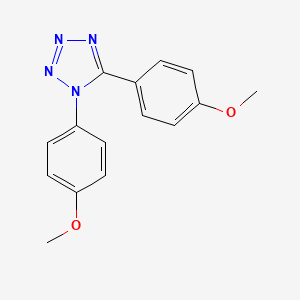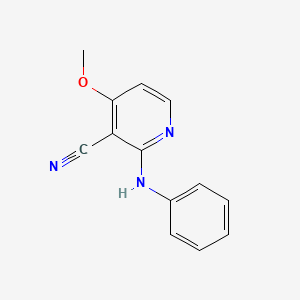
2-Anilino-4-methoxynicotinonitrile
Vue d'ensemble
Description
2-Anilino-4-methoxynicotinonitrile is an organic compound with the molecular formula C13H11N3O. It is a derivative of nicotinonitrile, characterized by the presence of an anilino group at the 2-position and a methoxy group at the 4-position of the pyridine ring.
Mécanisme D'action
Target of Action
The primary target of 2-Anilino-4-methoxynicotinonitrile is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a potentially therapeutic target for cancer therapy . The CDK family includes several high homology members, and designing CDK2-selective inhibitors provides valuable opportunities for the development of anticancer drugs with optimal efficacy .
Mode of Action
The compound interacts with CDK2 and CDK7 through a combined approach of computational techniques of flexible docking, EasyMIFs, molecular electrostatic potential (MESP), natural bond orbital (NBO), molecular dynamics (MD) simulations, and binding free energy calculations . The results indicated that these residues exhibited a strong tendency to mediate ligand–protein interactions through the H-bond and vdW interaction with CDK2-selective inhibitor .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 389.7±42.0 °C and a density of 1.23±0.1 g/cm3
Cellular Effects
Related compounds have been shown to exhibit antifungal activity and inhibit tubulin polymerization, which can affect cell division
Molecular Mechanism
Related compounds have been shown to bind to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation
Metabolic Pathways
Related compounds have been shown to be metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-methoxynicotinonitrile typically involves the reaction of 4-methoxy-2-chloronicotinonitrile with aniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the anilino group .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing environmentally friendly practices to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxy-2-anilinonicotinic acid.
Reduction: Formation of 2-anilino-4-methoxynicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Anilino-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, which plays a crucial role in cell cycle regulation.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Anilino-4-chloronicotinonitrile
- 2-Anilino-4-hydroxynicotinonitrile
- 2-Anilino-4-methylthionicotinonitrile
Uniqueness
2-Anilino-4-methoxynicotinonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity .
Propriétés
IUPAC Name |
2-anilino-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-7-8-15-13(11(12)9-14)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPLFENMWIXAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine](/img/structure/B3036333.png)

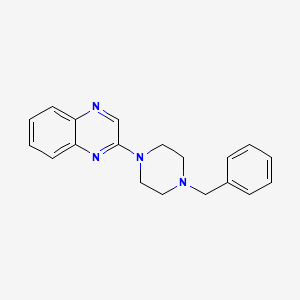
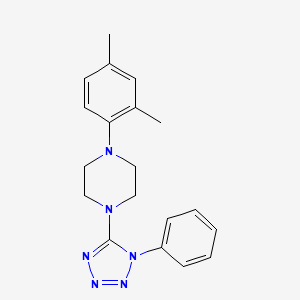
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B3036337.png)
![2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B3036338.png)

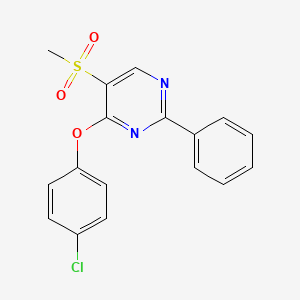
![3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B3036344.png)
![4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036346.png)


![5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3036351.png)
